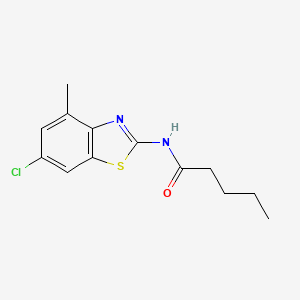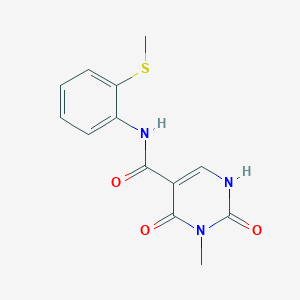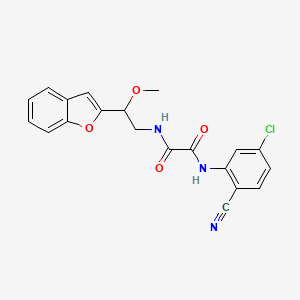![molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile is a complex organic compound known for its interesting structural features and versatility in scientific research. As a derivative of benzimidazole, it incorporates multiple functional groups including an imine, ketone, phenyl, and nitrile group, contributing to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways . For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation, which can disrupt cell division and growth .
Biochemical Pathways
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may affect pathways related to cell division and growth.
Result of Action
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may disrupt cell division and growth, potentially leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile typically involves the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl moiety can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Ylidene Group: The ylidene group is formed by condensing the benzimidazole core with a suitable aldehyde or ketone under basic or acidic conditions.
Nitrile Group Introduction: The nitrile group is introduced by reacting an intermediate compound with a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
The industrial production of this compound typically employs optimized versions of the synthetic routes described above, with emphasis on high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be used, depending on the scale and specific requirements of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially modifying the benzimidazole core or phenoxyphenyl group.
Reduction: Reduction can occur at the nitrile or ketone group using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings or at the imine carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Amines and alcohols derived from the reduction of nitrile and ketone groups, respectively.
Substitution Products: Substituted derivatives of the benzimidazole or phenoxyphenyl moieties.
Aplicaciones Científicas De Investigación
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile finds applications in various fields, including:
Chemistry: As a reagent in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-fluorophenyl)propanenitrile
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-chlorophenyl)propanenitrile
Uniqueness
Compared to its analogs, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile offers unique properties due to the presence of the phenoxyphenyl group, which can enhance interactions with specific molecular targets and influence its reactivity in chemical transformations.
Propiedades
Número CAS |
867041-58-5 |
|---|---|
Fórmula molecular |
C22H15N3O2 |
Peso molecular |
353.381 |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18- |
Clave InChI |
OBDJYOVPZVBCBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)
![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)
![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)

![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)
![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)







